3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
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Overview
Description
“3-Chloro-5-(trifluoromethyl)phenylacetonitrile” is a compound with the CAS Number: 886496-95-3 . It has a molecular weight of 219.59 and its IUPAC name is [3-chloro-5-(trifluoromethyl)phenyl]acetonitrile .
Synthesis Analysis
While specific synthesis methods for “3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate” were not found, there are studies on the synthesis of related trifluoromethyl group-containing compounds .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Fluoro-5-(trifluoromethyl)phenylboronic acid”, has the molecular formula C7H5BF4O2 .
Scientific Research Applications
1. Polymerization Studies
3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate plays a significant role in the polymerization of ethylenic monomers. A study by Souverain et al. (1980) explored the complexation of trifluoromethanesulphonates by their conjugate acid in solvents such as dichloromethane and acetonitrile, leading to insights into the polymerization processes of olefins in different conditions (Souverain et al., 1980).
2. Synthesis of Fluorinated Compounds
Prakash et al. (2003) reported an efficient method for the preparation of tri- and difluoromethylsilanes using a magnesium metal-mediated reductive process with trifluoromethyl sulfides, sulfoxides, and sulfones. This process is significant for the development of various fluorinated compounds (Prakash et al., 2003).
3. Development of Fluorinated Polyimides
Yin et al. (2005) conducted a study on the synthesis and characterization of novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer, showcasing the application of trifluoromethanesulphonate derivatives in creating new materials with unique properties (Yin et al., 2005).
4. Liquid Chromatographic Analysis
The use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate as a labelling agent for carboxylic acids in high-performance liquid chromatography was explored by Yasaka et al. (1990). This showcases its utility in analytical chemistry for detecting and analyzing various compounds (Yasaka et al., 1990).
5. NF-kappaB and AP-1 Gene Expression Inhibition
Palanki et al. (2000) conducted structure-activity relationship studies on compounds including this compound derivatives, examining their inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This research contributes to the understanding of gene regulation and potential therapeutic applications (Palanki et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, have been reported to activate p-tolyl thioglycoside donors .
Mode of Action
It’s structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is described as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation leads to efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The activation of p-tolyl thioglycoside donors by similar compounds suggests a potential role in the glycosylation process . Glycosylation is a critical biochemical pathway involved in various biological processes, including protein folding, cell adhesion, and immune response.
Result of Action
The activation of p-tolyl thioglycoside donors by similar compounds leads to the efficient glycosylation of various alcoholic acceptors . This suggests that the compound may have a role in modulating glycosylation processes.
Action Environment
Similar compounds have been reported to be stable and active at room temperature , suggesting that temperature could be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate on cells are diverse and depend on the specific type of cell and the cellular processes involved . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and can have significant impacts on the function and behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O3S/c9-5-1-4(7(10,11)12)2-6(3-5)18-19(16,17)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHNHSIIJQVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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